![molecular formula C7H16N2 B1322088 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine CAS No. 774213-88-6](/img/structure/B1322088.png)
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Overview
Description
“2-(1-Methylpyrrolidin-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 g/mol . The IUPAC name for this compound is 2-(3-methyl-1-pyrrolidinyl)ethanamine .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in various studies . For instance, one study reported the synthesis of compound 2 and its derivatives 6 and 8 combining a pyrrolidine ring with an 1H-pyrrole unit . Another study reported a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .Molecular Structure Analysis
The molecular structure of “2-(1-Methylpyrrolidin-3-yl)ethan-1-amine” can be represented by the InChI code: 1S/C7H16N2/c1-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 . The compound has a defined atom stereocenter count of 1 .Chemical Reactions Analysis
The chemical reactions involving “2-(1-Methylpyrrolidin-3-yl)ethan-1-amine” have been studied in various contexts . For example, reacting these simple pyrrolidine derivatives with cinnamaldehyde led to the tricyclic products .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 29.3 Ų and a rotatable bond count of 2 . It has a complexity of 83 and is covalently bonded .Scientific Research Applications
Catalysis in Organic Synthesis
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions. This application is crucial in the synthesis of complex organic molecules with high enantioselectivity, which is essential for pharmaceuticals and fine chemicals production .
Chemiluminescence in Analytical Chemistry
The compound serves as an electrogenerated chemiluminescence derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC). It’s used in dual-cloud point extraction and tertiary amine labeling for the quantification of plant hormones like indole-3-acetic acid and indole-3-butyric acid .
Safety and Hazards
The compound has been associated with hazard statements H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Mechanism of Action
Target of Action
The primary target of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is the gamma-aminobutyric acid (GABA) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system and is also directly responsible for the regulation of muscle tone .
Mode of Action
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine interacts with the GABA receptor, enhancing GABA transmission in the brain . This interaction results in an increase in inhibitory signals, which can help control convulsive epileptic seizures . The compound has a binding affinity of -3.7 kcal/mol for the GABA receptor .
Biochemical Pathways
The compound’s interaction with the GABA receptor affects the GABAergic pathway. This pathway is one of the key inhibitory signaling pathways in the brain and plays a crucial role in reducing neuronal excitability . By enhancing GABA transmission, 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine can help control the aberrant electrical activity in the brain that leads to seizures .
Result of Action
The molecular and cellular effects of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine’s action primarily involve the enhancement of GABA transmission in the brain. This enhancement can help control the aberrant electrical activity that leads to seizures, thereby managing symptoms in conditions like epilepsy .
properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGLYACIZMXCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621633 | |
Record name | 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | |
CAS RN |
774213-88-6 | |
Record name | 1-Methyl-3-pyrrolidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774213-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methylpyrrolidin-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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